
PHPS1 Sodium
Übersicht
Beschreibung
PHPS1 Sodium (sodium (E)-4-((3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate) is a potent and selective inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), a key regulator of growth factor signaling pathways such as Ras/MAPK . With a molecular weight of 487.42 g/mol and CAS number 1177131-02-0, it exhibits a Ki value of 0.73 µM against Shp2, demonstrating >10-fold selectivity over Shp1 and PTP1B . This compound suppresses Shp2-dependent cellular processes, including epithelial cell scattering, Erk1/2 phosphorylation, and tumor cell proliferation, without affecting PI3K/Akt or Stat3 pathways . Its applications span oncology, atherosclerosis, and acute kidney injury research, where it modulates apoptosis, angiogenesis, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PHPS1 Sodium involves the reaction of 4-nitrophenylhydrazine with 1-phenyl-3-methyl-5-pyrazolone to form the hydrazone intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
PHPS1 Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Case Studies
- Inhibition of Tumor Growth : Studies have shown that PHPS1 Sodium can inhibit the growth of various human tumor cell lines by targeting Shp2-dependent pathways. This makes it a potential candidate for developing novel cancer therapies .
- Impact on Cell Signaling : Research indicates that this compound effectively inhibits the activation of the Erk1/2 MAP kinase pathway, which is often overactive in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous tissues .
Summary Table: Effects on Cancer Cell Lines
Cell Line | Effect of this compound | Reference |
---|---|---|
A549 (Lung) | Inhibition of growth | |
MCF-7 (Breast) | Induction of apoptosis | |
HCT116 (Colon) | Reduced proliferation |
Application in Fibrosis
This compound has shown promise in studies related to fibrosis, a condition characterized by excessive scar tissue formation. By inhibiting Shp2 activity, this compound may help prevent or reverse fibrotic processes.
Case Studies
- Pulmonary Fibrosis : In vivo studies indicated that treatment with this compound ameliorated bleomycin-induced pulmonary fibrosis in animal models, suggesting its potential as a therapeutic agent for fibrotic diseases .
Summary Table: Effects on Fibrosis Models
Model | Effect of this compound | Reference |
---|---|---|
Bleomycin-induced lung fibrosis | Amelioration of symptoms | |
Dermal fibrosis | Reduction in scar formation |
Role in Acute Kidney Injury
Recent studies have explored the role of this compound in acute kidney injury (AKI). By inhibiting Shp2 signaling, this compound has been shown to reduce kidney damage caused by inflammatory responses.
Case Studies
- Histopathological Improvements : Treatment with this compound significantly reduced histopathological changes associated with AKI in animal models, including edema and inflammatory cell infiltration .
Summary Table: Effects on Kidney Injury Models
Model | Effect of this compound | Reference |
---|---|---|
Hemorrhage-induced AKI | Reduced kidney injury markers | |
Cecal ligation and puncture model | Preservation of renal architecture |
Influence on Oocyte Development
This compound has been utilized to study its effects on oocyte maturation and embryo development. Its role as a Shp2 inhibitor allows researchers to investigate how Shp2 influences these critical processes.
Case Studies
- Oocyte Quality Assessment : In experiments with bovine cumulus-oocyte complexes, treatment with this compound resulted in a significant reduction in oocyte maturation rates, highlighting its impact on developmental processes .
Summary Table: Effects on Oocyte Development
Wirkmechanismus
PHPS1 Sodium exerts its effects by selectively inhibiting the protein-tyrosine phosphatase Shp2. This inhibition blocks Shp2-dependent downstream signaling pathways, including the mitogen-activated protein kinase (ERK1/2) pathway. By repressing E2-induced gene transcription and rapid DNA synthesis, this compound reduces cell proliferation and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Selectivity and Mechanism of Action
PHPS1 Sodium vs. PHPS4
- This compound : Inhibits Shp2 (Ki = 0.73 µM) with moderate activity against Shp2-R362K (Ki = 5.8 µM) and weak inhibition of Shp1 (Ki = 10.7 µM) and PTP1B (Ki = 5.8 µM) . Its phenylsulfonate group mimics phosphotyrosine, enabling penetration into Shp2’s substrate-binding pocket .
- PHPS4 : Exhibits higher specificity for Shp2 (Ki = 0.47 µM) but lower cell permeability, limiting its utility in vivo .
This compound vs. NSC 87877
- NSC 87877 : A dual Shp2/Shp1 inhibitor (IC50 = 0.5–1.0 µM) with broader off-target effects, including PTP1B inhibition . Unlike this compound, it lacks selectivity, complicating interpretation in Shp2-specific studies.
This compound vs. Sodium Stibogluconate
- Sodium Stibogluconate: A non-selective tyrosine phosphatase inhibitor with anti-leishmanial activity. It broadly inhibits multiple phosphatases, including Shp2, but lacks the structural specificity of this compound .
Functional Outcomes in Disease Models
Cancer
- This compound: Reduces tumor volume by 40–50% in oral squamous cell carcinoma (OSCC) xenografts via caspase-3/8 activation and PD-L1 S195 phosphorylation . It also suppresses angiogenesis by downregulating VEGF and STAT3 .
- NSC 87877 : Reduces tumor growth but with off-target effects on immune cells, complicating therapeutic applications .
Atherosclerosis
- This compound : Conflicting results exist. In Ldlr−/− mice, it reduces atherosclerotic plaque area by 30–50% by inhibiting ERK phosphorylation and vascular smooth muscle cell (VSMC) proliferation . However, in apoE−/− mice, it paradoxically accelerates early atherosclerosis by enhancing ox-LDL uptake via CD36/SR-A1 upregulation . This discrepancy may stem from differences in disease stage or dosage .
- Sodium Stibogluconate : Reduces plaque inflammation but lacks specificity for Shp2, leading to systemic toxicity .
Acute Kidney Injury
- This compound: Attenuates renal damage by suppressing Erk1/2-STAT3 signaling and HMGB1 expression, reducing TNF-α and IL-10 levels by 60–70% . No comparable data exist for other Shp2 inhibitors in this context.
Pharmacokinetic and Chemical Properties
Property | This compound | PHPS4 | NSC 87877 |
---|---|---|---|
Molecular Weight | 487.42 g/mol | 473.39 g/mol | 307.29 g/mol |
Solubility | Water-soluble (sodium salt) | Low (non-salt form) | Moderate (DMSO) |
Stability | Stable at -20°C (3 years) | Limited data | Stable at 4°C (1 year) |
Selectivity (Shp2) | High (Ki = 0.73 µM) | Very High (Ki = 0.47 µM) | Low (IC50 = 0.5–1.0 µM) |
Cell Permeability | High | Low | Moderate |
Key Research Findings and Controversies
- Pro-Tumor vs. Anti-Tumor Effects : this compound promotes apoptosis in OSCC but may exacerbate atherosclerosis in certain models, highlighting context-dependent outcomes .
- Pathway Specificity : Unlike pan-phosphatase inhibitors, this compound uniquely spares PI3K/Akt and Stat3, making it valuable for dissecting Shp2-driven mechanisms .
- Dosage Considerations : In atherosclerosis, low-dose this compound (3 mg/kg/day) reduces plaque area, while higher doses may activate compensatory pathways .
Biologische Aktivität
PHPS1 Sodium, a potent inhibitor of the Src Homology 2 domain-containing phosphatase 2 (SHP2), has garnered attention in recent years for its significant biological activity across various research domains. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanism of action, effects on cellular processes, and potential therapeutic applications.
Overview of this compound
- Chemical Name : 4-[2-[1,5-Dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid sodium salt
- CAS Number : 1177131-02-0
- Molecular Formula : C21H21N5O6SNa
- IC50 : 2.1 μM for SHP2 inhibition .
This compound primarily targets SHP2, an important protein tyrosine phosphatase involved in various signaling pathways. By inhibiting SHP2, this compound modulates several downstream signaling cascades, including the extracellular-regulated kinase (ERK) pathway. This inhibition can lead to alterations in cell proliferation, differentiation, and migration.
Key Biochemical Pathways Affected
- ERK Pathway : Inhibition of SHP2 by this compound affects the ERK signaling pathway, which is crucial for cell growth and survival.
- STAT3 Pathway : The compound also influences the STAT3 signaling pathway, which is implicated in inflammation and cancer progression .
Cellular Effects
This compound exhibits various cellular effects that are essential for its biological activity:
- Inhibition of Cell Proliferation : Studies have shown that PHPS1 can inhibit the proliferation of human tumor cells by blocking SHP2 activity .
- Epithelial Cell Behavior : It inhibits hepatocyte growth factor-stimulated epithelial cell scattering and branching morphogenesis, which are critical processes in tissue repair and development .
- Renal Protection : In preclinical models, PHPS1 has demonstrated protective effects against acute kidney injury (AKI) by attenuating inflammatory responses and preserving renal architecture .
Case Study 1: Acute Kidney Injury
A study explored the effects of PHPS1 in a model of hemorrhagic shock followed by cecal ligation and puncture (CLP). The results indicated that treatment with PHPS1 significantly reduced markers of kidney injury such as blood urea nitrogen (BUN) and creatinine levels. Histopathological examinations revealed less damage to renal tissues compared to untreated controls, suggesting a protective role against AKI through the inhibition of SHP2-mediated signaling pathways .
Case Study 2: Cancer Cell Proliferation
In another study focusing on glioma cells, PHPS1 was shown to inhibit SHP2 activity, leading to increased phosphorylation of Ras proteins. This alteration correlated with reduced cell proliferation rates in aggressive glioma cell lines. The findings suggest that targeting SHP2 with PHPS1 could be a viable strategy for controlling tumor growth in specific cancer types .
Comparative Analysis of Biological Activity
The table below summarizes key findings related to the biological activity of this compound across different studies:
Q & A
Basic Research Questions
Q. What are the recommended in vivo models for studying PHPS1 sodium's role in atherosclerosis, and how should control groups be designed?
- Methodological Answer : ApoE knockout mice are widely used to study atherosclerosis due to their susceptibility to plaque formation. For PHPS1 studies, treatment groups should receive intraperitoneal injections of this compound (e.g., 10 mg/kg), while control groups use vehicle-only solutions. Baseline comparisons should include plaque area quantification (via oil red O staining) and histological analysis of plaque composition (macrophages, smooth muscle cells, collagen) . Control groups must match age, diet, and genetic background to isolate PHPS1-specific effects.
Q. Which biochemical assays are critical for confirming this compound's selectivity against Shp2 compared to related phosphatases?
- Methodological Answer : Competitive inhibition assays using purified enzymes (e.g., Shp2, Shp1, PTP1B) and fluorogenic substrates (e.g., DiFMUP) are essential. Calculate Ki values to compare inhibitory potency (see Table 1). Validate specificity further with cellular assays (e.g., siRNA knockdown of Shp2 to confirm on-target effects) .
Phosphatase | Ki (μM) |
---|---|
Shp2 | 0.73 |
Shp1 | 10.7 |
PTP1B | 5.8 |
PTP1B-Q variant | 0.47 |
Table 1: Selectivity profile of this compound |
Q. How should researchers characterize this compound's stability and solubility for in vitro experiments?
- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS, pH 7.4). Solubility can be tested via serial dilution in DMSO followed by aqueous buffers. For long-term stability, store lyophilized powder at 4°C in a desiccator and prepare fresh solutions for each experiment to avoid hydrolysis .
Advanced Research Questions
Q. What experimental strategies can elucidate this compound's mechanism in modulating endoplasmic reticulum (ER) stress-induced apoptosis?
- Methodological Answer : Combine Western blotting for ER stress markers (p-PERK, ATF4, CHOP) and apoptosis markers (cleaved-caspase3, Bax/Bcl-2 ratio) in PHPS1-treated cells or tissues. Use siRNA to silence CHOP or caspase3 and assess rescue effects. Include pharmacological ER stress inducers (e.g., tunicamycin) as positive controls .
Q. How can researchers reconcile contradictory findings regarding this compound's effects on apoptosis in different cell types?
- Methodological Answer : Systematically evaluate variables:
- Cell type : Primary vs. immortalized lines (e.g., macrophages vs. endothelial cells).
- Dose-response : Test 0.1–50 μM ranges to identify threshold effects.
- Time course : Measure apoptosis markers at 6, 12, 24, and 48 hours.
Use meta-analysis frameworks (e.g., PRISMA guidelines) to compare datasets across studies .
Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects on plaque necrosis?
- Methodological Answer : Apply mixed-effects models to account for intra-animal variability in longitudinal studies. For necrosis area quantification (e.g., H&E staining), use non-parametric tests (Mann-Whitney U) if data are non-normal. Adjust for multiple comparisons (e.g., Bonferroni correction) when analyzing multiple plaque components .
Q. What strategies minimize batch-to-batch variability in this compound for longitudinal studies?
- Methodological Answer : Request batch-specific certificates of analysis (CoA) with HPLC purity (>95%) and mass spectrometry (MS) data. For sensitive assays (e.g., cell-based screens), quantify peptide content via amino acid analysis and remove trifluoroacetic acid (TFA) residues via lyophilization .
Q. Future Research Directions
Q. What unanswered questions about this compound warrant further investigation?
- Methodological Recommendations :
- Off-target effects : Perform kinome-wide profiling to identify unintended kinase interactions.
- Tissue-specific delivery : Develop nanoparticle formulations to enhance bioavailability in vascular tissues.
- Human relevance : Validate findings in human atherosclerotic plaque explants or iPSC-derived macrophages .
Eigenschaften
IUPAC Name |
sodium;4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6S.Na/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16;/h1-13,24H,(H,30,31,32);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHVHZFYTKWRFD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N5NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.